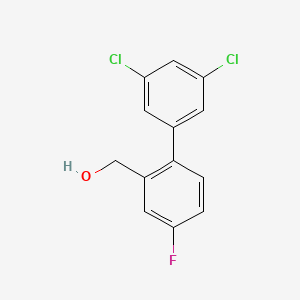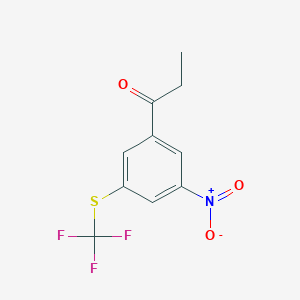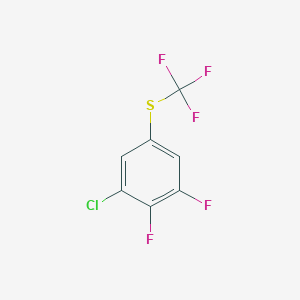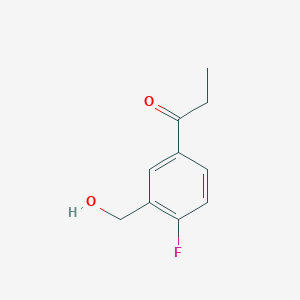
Benzyl (1-amino-3-fluoro-2-(fluoromethyl)propan-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (1-amino-3-fluoro-2-(fluoromethyl)propan-2-yl)carbamate is a fluorinated organic compound. Fluorinated compounds are known for their unique properties, including increased stability, bioavailability, and activity, making them valuable in various fields such as pharmaceuticals, materials science, and molecular imaging .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the use of fluorinase enzymes, which can directly form C-F bonds under mild conditions . Another approach is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is known for its mild and functional group-tolerant reaction conditions .
Industrial Production Methods
Industrial production of fluorinated compounds typically involves large-scale chemical synthesis using specialized equipment and reagents. The choice of method depends on the desired properties of the final product and the specific application.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl (1-amino-3-fluoro-2-(fluoromethyl)propan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions vary depending on the specific reaction but often involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated alcohols or ketones, while substitution reactions can produce a variety of fluorinated derivatives .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, fluorinated compounds are used as intermediates in the synthesis of more complex molecules. They are also valuable in studying reaction mechanisms and developing new synthetic methods .
Biology
In biology, fluorinated compounds are used as probes in molecular imaging and as tools for studying enzyme mechanisms. Their unique properties make them useful in various biochemical assays .
Medicine
In medicine, fluorinated compounds are used in the development of pharmaceuticals. Their increased stability and bioavailability make them ideal candidates for drug development, particularly in the treatment of cancer and viral infections .
Industry
In industry, fluorinated compounds are used in the production of materials with enhanced properties, such as increased resistance to heat and chemicals. They are also used in the development of diagnostic probes and bioinspired materials .
Mecanismo De Acción
The mechanism of action of Benzyl (1-amino-3-fluoro-2-(fluoromethyl)propan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. Fluorinated compounds can alter the pKa, affinity, dipole moment, stability, lipophilicity, and bioavailability of adjacent groups, leading to enhanced activity and stability . The exact mechanism depends on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
- Benzyl N-[(2S)-5-(diaminomethylamino)-1-[[(2S)-4-fluoro-3-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamate
- Benzyl (2-(4-((4-fluorobenzyl)carbamoyl)-5-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)propan-2-yl)carbamate
Uniqueness
Benzyl (1-amino-3-fluoro-2-(fluoromethyl)propan-2-yl)carbamate is unique due to its specific fluorination pattern, which imparts distinct properties such as increased stability and bioavailability. This makes it particularly valuable in applications where these properties are critical, such as in pharmaceuticals and molecular imaging .
Propiedades
Fórmula molecular |
C12H16F2N2O2 |
|---|---|
Peso molecular |
258.26 g/mol |
Nombre IUPAC |
benzyl N-[1-amino-3-fluoro-2-(fluoromethyl)propan-2-yl]carbamate |
InChI |
InChI=1S/C12H16F2N2O2/c13-7-12(8-14,9-15)16-11(17)18-6-10-4-2-1-3-5-10/h1-5H,6-9,15H2,(H,16,17) |
Clave InChI |
BCHOICRROXORIE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NC(CN)(CF)CF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-Boc-(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B14048190.png)
![Pyrazolo[1,5-a]pyridine, 2-[[4-[4-(2-fluoroethoxy)phenyl]-1-piperazinyl]methyl]-](/img/structure/B14048198.png)
![(E)-3-(5-Trifluoromethyl-1H-benzo[d]imidazol-7-yl)acrylic acid](/img/structure/B14048203.png)




![2-Amino-5-methyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B14048238.png)
